3-Aminobenzonitrile

Catalog No.
S661320
CAS No.
2237-30-1
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzonitrile

CAS Number

2237-30-1

Product Name

3-Aminobenzonitrile

IUPAC Name

3-aminobenzonitrile

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2

InChI Key

NJXPYZHXZZCTNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C#N

Solubility

0.07 M

Synonyms

3-Cyanoaniline

Canonical SMILES

C1=CC(=CC(=C1)N)C#N

3-Aminobenzonitrile, also known as m-aminobenzonitrile or 3-cyanoaniline, is an organic compound with the molecular formula C₇H₆N₂ and a molecular weight of 118.14 g/mol. It is characterized as a brown crystalline solid with a melting point between 48-53 °C and a boiling point of 288-290 °C . The compound features an amino group (-NH₂) and a nitrile group (-CN) attached to a benzene ring, specifically at the meta position relative to each other .

3-Aminobenzonitrile is soluble in methanol and exhibits a pKa of approximately 2.75 at 25 °C, indicating its acidic nature . Its structure can be represented by the InChI key NJXPYZHXZZCTNI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .

3-Aminobenzonitrile is a toxic compound. It can cause irritation and harm if swallowed, inhaled, or absorbed through the skin [].

  • Acute Toxicity:
    • Oral LD50 (rat): 270 mg/kg. (LD50: Lethal Dose 50, is the dose required to kill 50% of a test population)
  • Flammability: Flash point: 112 °C []. Combustible material.
  • Reactivity: May react with strong oxidizing agents.

3-Aminobenzonitrile is an organic compound with the chemical formula C7H6N2. It is a white to light brown crystalline solid that is slightly soluble in water but soluble in various organic solvents like ethanol, ethyl ether, and acetone []. While its applications beyond research are limited, 3-Aminobenzonitrile finds use in several areas of scientific research:

Organic Synthesis

-Aminobenzonitrile serves as a valuable building block in organic synthesis due to the presence of both an amino group (NH2) and a nitrile group (CN) in its structure. These functional groups can participate in diverse reactions to form various complex molecules. Some examples include:

  • Synthesis of heterocyclic compounds: Researchers have utilized 3-Aminobenzonitrile in the synthesis of various heterocyclic compounds, including pyrazoles, quinoxalines, and thiazolidinones [, ]. These heterocyclic structures are important scaffolds found in many biologically active molecules and functional materials.
  • Preparation of pharmaceuticals: The versatility of 3-Aminobenzonitrile makes it a potential candidate for the development of new pharmaceuticals. However, further research is needed to explore its specific applications in this field.

Material Science

Limited research explores the potential of 3-Aminobenzonitrile in material science applications. Some studies suggest its potential for the development of:

  • Functional polymers: Researchers are investigating the use of 3-Aminobenzonitrile in the synthesis of functional polymers with specific properties, such as electrical conductivity or photoluminescence [].
Due to its functional groups. Notable reactions include:

  • Condensation Reactions: It can undergo condensation with isothiocyanates to form monocyclic pyrimidine derivatives .
  • Substitution Reactions: The nitrile group can be substituted under specific conditions, such as reacting with halogenated compounds to yield substituted derivatives .
  • Hydrolysis: The cyano group can be hydrolyzed to yield corresponding carboxylic acids, further expanding its utility in synthetic organic chemistry .

Several synthesis methods exist for producing 3-aminobenzonitrile:

  • From 3-Aminobenzamide: This method involves converting 3-aminobenzamide through nitration followed by dehydration.
  • Substitution Reactions: Reacting 3-chlorobenzonitrile with ammonia or amines can yield 3-aminobenzonitrile under appropriate conditions.
  • Catalytic Methods: Utilizing catalysts in reactions involving substituted bromobenzenes and cyano donor reagents can lead to high yields of the compound .

These methods highlight the versatility of synthetic routes available for obtaining this compound.

3-Aminobenzonitrile finds application in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds, including hormone receptor agonists and other bioactive molecules .
  • Material Science: The compound is utilized in developing polymers and materials due to its reactive functional groups.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 3-aminobenzonitrile with biological systems have indicated that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions is an area of ongoing research, particularly concerning its effects on cellular functions and signaling pathways .

Several compounds share structural similarities with 3-aminobenzonitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2-AminobenzonitrileC₇H₆N₂Amino group at ortho position; different reactivity profile.
4-AminobenzonitrileC₇H₆N₂Amino group at para position; used in dyes and pigments.
BenzonitrileC₇H₅NLacks amino group; primarily used as a solvent and intermediate.
AnilineC₆H₅NH₂Simple amine; widely used in dye production but lacks nitrile functionality.

The uniqueness of 3-aminobenzonitrile lies in its specific positioning of functional groups, which influences its reactivity and applications compared to similar compounds. This positioning allows for distinct chemical behavior and potential interactions not observed in other aminobenzenes or benzonitriles.

XLogP3

1.1

Boiling Point

289.0 °C

LogP

1.07 (LogP)

Melting Point

54.3 °C

UNII

15V3CW939X

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (93.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2237-30-1

Wikipedia

3-aminobenzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types